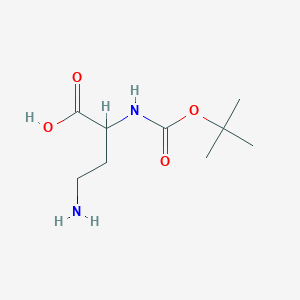
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid
Vue d'ensemble
Description
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is a versatile organic compound that plays a significant role in various scientific and industrial applications. This compound is characterized by its amino group and a tert-butoxycarbonyl (BOC) protecting group, which makes it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: In industrial settings, the compound is often synthesized through similar methods, with optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The amino group can be oxidized to form various derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.
Substitution: The BOC group can be selectively removed using strong acids such as trifluoroacetic acid in dichloromethane or HCl in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used for the oxidation of amino groups.
Reduction: Various reducing agents can be employed depending on the desired product.
Substitution: Strong acids like trifluoroacetic acid are used to remove the BOC group.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the amino group.
Reduction Products: Corresponding amines.
Substitution Products: Amino acids without the BOC protecting group.
Applications De Recherche Scientifique
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of amino acid metabolism and protein synthesis.
Medicine: It is utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects through its amino group and the BOC protecting group. The BOC group protects the amino group during synthesis and can be selectively removed when needed. The amino group can interact with various molecular targets and pathways, making it a valuable tool in organic synthesis and drug development.
Comparaison Avec Des Composés Similaires
4-Amino-2-((tert-butoxycarbonyl)amino)butanoic acid is unique due to its BOC protecting group, which provides stability and versatility in synthesis. Similar compounds include:
4-Amino-2-((benzyloxycarbonyl)amino)butanoic acid: Similar structure but with a benzyloxycarbonyl (Cbz) protecting group.
4-Amino-2-((fluorenylmethyloxycarbonyl)amino)butanoic acid: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
These compounds share similarities in their use as intermediates in organic synthesis but differ in the type of protecting group, which influences their reactivity and applications.
Propriétés
IUPAC Name |
4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCPCLPRWLKUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


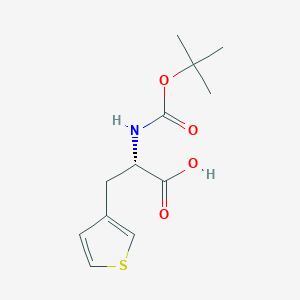
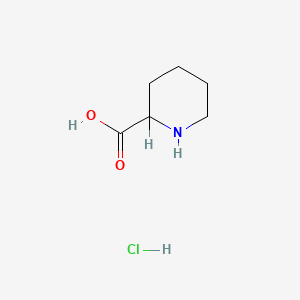
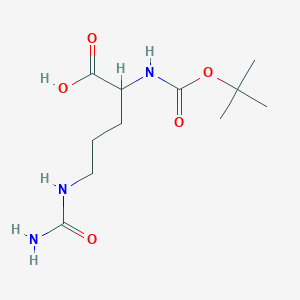
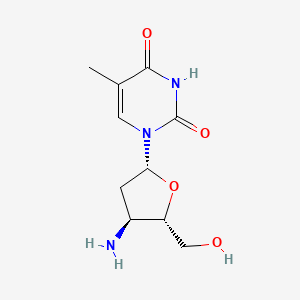
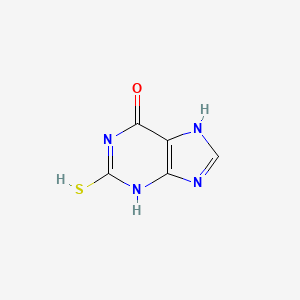
![3,5-diamino-N-[amino(anilino)methylidene]-6-chloropyrazine-2-carboxamide](/img/structure/B7814485.png)
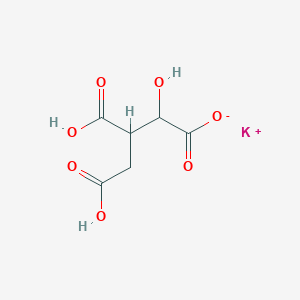
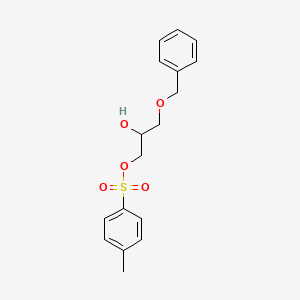
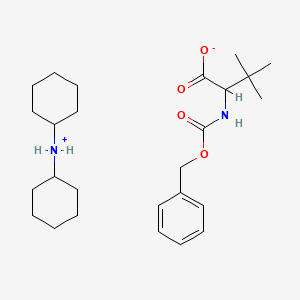
![Sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B7814519.png)
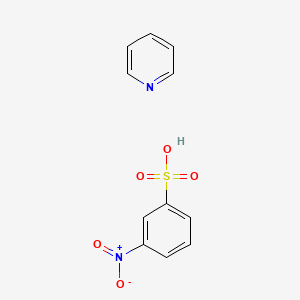
![(4S)-4-azaniumyl-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoate](/img/structure/B7814538.png)
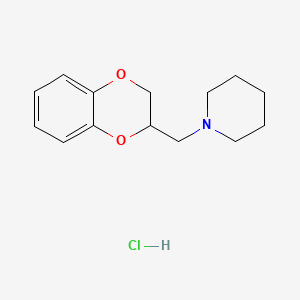
![(2S)-2-[[(2S)-2-azaniumyl-3-hydroxypropanoyl]amino]propanoate](/img/structure/B7814556.png)
